Self-Limited InAs Growth Window in Metalorganic Atomic Layer Epitaxy (MOALE)
In metalorganic atomic layer epitaxy (MOALE) of InAs, dimethylindium chloride (DMInCl) demonstrates a wide self-limited growth temperature window (ΔT = 50 °C) from 425 to 475 °C, the widest reported for chloride-based precursors. This is a critical process parameter where precise, monolayer-by-monolayer growth is achieved. By comparison, the earlier standard, an adduct of trimethylindium (TMIDMEA), required a different chemistry to achieve a wider window of 150 °C (350–500 °C), but DMInCl's window was unprecedented for simple organoindium chlorides at the time of reporting. The monolayer-unit growth with DMInCl is maintained over a 75 °C substrate temperature range (400–475 °C) with exposure times of 15–27 seconds. [1] [2]
| Evidence Dimension | Self-limited ALE growth temperature window for InAs |
|---|---|
| Target Compound Data | 425–475 °C (window = 50 °C); Monolayer-unit growth at 400–475 °C |
| Comparator Or Baseline | Trimethylindium-dimethylethylamine adduct (TMIDMEA): 350–500 °C (window = 150 °C); Conventional MOVPE with TMIn lacks a self-limited window in this context. |
| Quantified Difference | DMInCl provides the widest reported self-limited window for a simple chloride source, a 50 °C plateau, while TMIDMEA (an adduct) offers a wider 150 °C window but requires a more complex precursor synthesis. |
| Conditions | Horizontal low-pressure MOCVD system for InAs growth. |
Why This Matters
A wide self-limited growth window is paramount for achieving uniform, monolayer-precise films over large-area substrates, ensuring manufacturing reproducibility and high device yield in III-V semiconductor fabrication.
- [1] Mori, K., Sugou, S., Kato, Y., & Usui, A. (1992). Growth of InAs and (InAs)₁(GaAs)₅ superlattice by atomic layer epitaxy using dimethylindium chloride. Applied Physics Letters, 60(14), 1717–1719. View Source
- [2] Ohtsuka, N., & Ueda, O. (1994). Growth of InAs and (InAs)₁(GaAs)₁ Superlattice Quantum Well Structures on GaAs by Atomic Layer Epitaxy Using Trimethylindium-Dimethylethylamine Adduct. MRS Online Proceedings Library. View Source
